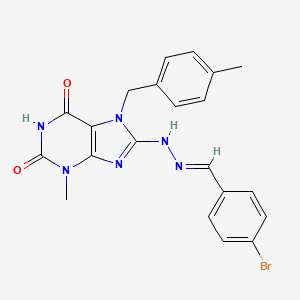

(E)-8-(2-(4-bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN6O2/c1-13-3-5-15(6-4-13)12-28-17-18(27(2)21(30)25-19(17)29)24-20(28)26-23-11-14-7-9-16(22)10-8-14/h3-11H,12H2,1-2H3,(H,24,26)(H,25,29,30)/b23-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDARXLXCBITHE-FOKLQQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=C(C=C4)Br)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)Br)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-8-(2-(4-bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potential based on various studies.

Chemical Structure

The compound is characterized by a complex structure with multiple substituents that may influence its biological activity. The general formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves:

- Formation of the hydrazone : The reaction between 4-bromobenzaldehyde and a hydrazine derivative.

- Purine modification : Subsequent reactions to incorporate the purine core while maintaining the hydrazone linkage.

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-8-(2-(4-bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione have shown promising results in inhibiting tumor cell proliferation.

- Case Study : A derivative demonstrated an IC50 value of 58 nM against specific cancer cell lines, indicating potent anti-proliferative effects .

Enzyme Inhibition

Research has shown that purine derivatives can act as inhibitors of various enzymes, including sirtuins, which are involved in cellular regulation and aging.

- Mechanism of Action : The binding modes of these inhibitors have been elucidated through molecular docking studies, revealing that they primarily interact with the acetyl lysine binding site of sirtuins .

Neuropharmacological Effects

Some derivatives exhibit activity at serotonin receptors (5-HT1A, 5-HT2A). These interactions suggest potential applications in treating anxiety and depression.

- Findings : Compounds displayed high affinity for 5-HT1A receptors with Ki values ranging from 11–19 nM, indicating their potential as anxiolytic agents .

Structure-Activity Relationship (SAR)

The biological activity of (E)-8-(2-(4-bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can be influenced by structural modifications. Key observations include:

- Substituent Effects : The presence of bromine and methyl groups enhances binding affinity and selectivity towards target receptors.

- Linker Variations : Modifications to the linker length between the purine core and substituents can significantly alter pharmacological profiles .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound serves as a significant building block in the synthesis of pharmaceutical agents. Its ability to interact with purinergic receptors positions it as a potential candidate for developing drugs targeting various diseases, including:

- Cancer Therapy : Research indicates that derivatives of purine compounds can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.

- Antimicrobial Agents : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, suggesting its use in developing new antibiotics.

Biochemical Research

In biochemical studies, (E)-8-(2-(4-bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione acts as a probe for investigating enzyme interactions and metabolic pathways involving purines. Its role includes:

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes, which can be pivotal in understanding metabolic dysregulation in diseases.

- Signal Transduction Studies : By modulating purinergic signaling pathways, this compound can help elucidate mechanisms underlying various physiological processes.

Industrial Applications

Beyond its pharmaceutical and research applications, this compound is also utilized in industrial settings:

- Synthesis of Specialty Chemicals : Its unique chemical properties make it suitable for producing specialty chemicals used in various industries.

- Agricultural Applications : There is potential for using this compound as a plant growth regulator, enhancing crop yields through improved cell division and growth.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of (E)-8-(2-(4-bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones ranging from 18 mm to 24 mm depending on concentration, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Phosphodiesterase Inhibition

In another study focusing on phosphodiesterase inhibition, this compound was compared with other purine derivatives. It exhibited superior inhibitory effects with an IC50 value of approximately 2.44 µM, suggesting its therapeutic potential in conditions related to cyclic nucleotide dysregulation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Purine-Dione Derivatives

Key Observations:

Position 7 Substituents: The target compound’s 4-methylbenzyl group (aromatic) contrasts with the 3-methylbutyl (aliphatic) group in . Aromatic substituents may enhance π-π stacking interactions in biological targets, while aliphatic chains improve membrane permeability .

Benzylidene Group Modifications :

- 4-Bromo (target): Bromine’s electron-withdrawing nature and larger atomic radius may enhance binding affinity but reduce metabolic stability compared to 4-chloro .

- 4-Ethoxy : The electron-donating ethoxy group increases solubility but may diminish receptor affinity due to reduced electrophilicity.

Computational Similarity Analysis

Structural similarity assessments using chemoinformatics tools reveal critical insights:

- Tanimoto Coefficient : When comparing binary fingerprints (e.g., MACCS keys), the target compound shares >70% similarity with its 4-chloro and 4-ethoxy analogs, primarily due to conserved purine-dione and hydrazone motifs .

- Graph-Based Comparison : Subgraph matching highlights differences in substituent topology. For example, the 3-methylbutyl chain in introduces branching absent in the target compound’s linear 4-methylbenzyl group, reducing similarity scores in graph-based methods .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-8-(2-(4-bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, and how are intermediates characterized?

- The compound can be synthesized via condensation reactions between hydrazinyl-purine precursors and substituted benzaldehydes (e.g., 4-bromobenzaldehyde). Key steps include alkylation of purine-dione cores (e.g., 8-chloro-1,3-dimethyl-7-(3-methylbenzyl)-purine-2,6-dione) followed by hydrazine substitution . Characterization typically involves H/C NMR, IR, and mass spectrometry to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral signatures should researchers prioritize?

- NMR : Look for hydrazine NH protons (δ ~11–12 ppm), aromatic protons (δ ~7–8 ppm), and methyl/methylene groups (δ ~2–5 ppm). The (E)-configuration of the hydrazinyl-benzylidene moiety is confirmed by a singlet for the imine proton (δ ~8.5 ppm) .

- IR : Stretching vibrations for C=O (1650–1750 cm) and C=N (1600–1640 cm) .

- Mass spectrometry : Molecular ion peaks matching the calculated molecular weight (e.g., m/z ~500–550 for brominated derivatives) .

Q. What preliminary biological assays are recommended for evaluating its antimicrobial potential?

- Follow CLSI guidelines for agar dilution or broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Compare MIC values to standard drugs like ciprofloxacin or fluconazole . Structure-activity studies suggest substituents like bromine or methyl groups enhance activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the hydrazinyl intermediate in this synthesis?

- Use Design of Experiments (DoE) to test variables: solvent polarity (DMF vs. ethanol), temperature (60–160°C), and stoichiometry (hydrazine:aldehyde ratio). Microwave-assisted synthesis (e.g., 160°C, 30 min) significantly accelerates reactions while reducing side products . Bayesian optimization algorithms can model nonlinear relationships between variables and yield .

Q. What mechanistic insights explain contradictory antimicrobial data reported for structurally similar hydrazinyl-purine derivatives?

- Discrepancies may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Br) enhance membrane penetration but may reduce solubility .

- Stereochemical variations : (E) vs. (Z) isomers of the benzylidene hydrazine moiety alter binding to microbial targets .

- Assay variability : Standardize inoculum size and growth media (e.g., Mueller-Hinton agar vs. Sabouraud dextrose) .

Q. Which computational methods are suitable for predicting the binding affinity of this compound to bacterial targets (e.g., DNA gyrase)?

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with S. aureus gyrase B or C. albicans lanosterol demethylase. Prioritize residues with hydrogen-bonding potential (e.g., Asp73 in gyrase) . Validate predictions with in vitro enzyme inhibition assays.

Q. How can the stability of this compound under physiological conditions be assessed for drug development?

- Conduct accelerated stability studies (pH 1–10, 37°C) with HPLC monitoring. Hydrolytic degradation is common at the hydrazine linkage; consider prodrug strategies (e.g., acetyl protection) to enhance stability .

Methodological Guidance

- Synthetic Optimization : Use microwave reactors for rapid screening of hydrazine-aldehyde condensations .

- Data Analysis : Apply multivariate statistics (PCA or PLS) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

- Contradiction Resolution : Cross-validate antimicrobial results using dual assays (e.g., disk diffusion and microbroth) and standardized controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.